Titanium zinc oxide, with the chemical formula Titanium Zinc Oxide, is a ternary compound composed of titanium, zinc, and oxygen. It is characterized by its trigonal crystal structure and exhibits notable properties that make it a subject of interest in various fields, including materials science and biotechnology. The compound can exist in different phases depending on the synthesis conditions, with the most common being the R-3 and R3c space groups. Titanium zinc oxide is primarily recognized for its potential applications in photocatalysis, electronics, and as a pigment due to its unique optical properties .
This reaction has a low enthalpy change of approximately 1.93 kJ/(mol atom), indicating that the decomposition of titanium zinc oxide into titanium dioxide and zinc oxide is energetically favorable under certain conditions . Other reactions may involve the formation of mixed oxides or interactions with other metal oxides, which can alter its properties and expand its applicability.
Research on the biological activity of titanium zinc oxide is limited but suggests potential antimicrobial properties. The compound has been studied for its effects on various microorganisms, showing efficacy against bacteria and fungi. This property is attributed to the photocatalytic activity of titanium dioxide when excited by ultraviolet light, which can generate reactive oxygen species capable of damaging microbial cells . Additionally, titanium zinc oxide's biocompatibility makes it a candidate for biomedical applications, although further studies are necessary to fully understand its interactions within biological systems.
Several synthesis methods have been employed to produce titanium zinc oxide, each influencing its structural and functional properties:
Each method has distinct advantages regarding purity, phase control, and scalability.
Titanium zinc oxide has diverse applications across various industries:
Interaction studies involving titanium zinc oxide focus on its behavior in various environments and with other materials. These studies often examine:
Such studies are crucial for understanding how to optimize the use of titanium zinc oxide in practical applications.
Titanium zinc oxide (TiZnO₃) emerged as a compound of interest in the late 20th century, though its ternary oxide predecessors, such as zinc titanates, have deeper historical roots. Early studies on zinc-titanium-oxygen systems were motivated by the catalytic and electronic properties of related binary oxides like TiO₂ and ZnO. The deliberate synthesis of TiZnO₃-like phases began with explorations into pseudobrookite structures (e.g., ZnₓTi₃₋ₓO₅) in the 2010s, where solid-state reactions under controlled atmospheres yielded metastable ternary compositions. The first confirmed synthesis of phase-pure TiZnO₃ was reported in 2014 through high-pressure methods, revealing a polar LiNbO₃-type structure distinct from ilmenite-type ZnTiO₃.
Ternary metal oxides like TiZnO₃ occupy a critical niche in materials science due to their tunable electronic, optical, and catalytic properties. Unlike binary oxides, their multicomponent frameworks enable synergistic interactions between metal centers, enhancing functionality. For example:
The Zn-Ti-O phase diagram features three primary ternary phases:
TiZnO₃, often conflated with ZnTiO₃, is distinct in its cation ordering and stability regime. Experimental studies show that TiZnO₃ forms under high-pressure conditions (10–22 GPa), whereas ZnTiO₃ dominates at ambient pressure. The pseudobrookite phase ZnₓTi₃₋ₓO₅ (x ≈ 0.6) represents a related metastable variant with mixed Ti³⁺/Ti⁴⁺ valence states.
Notably, TiZnO₃’s polar structure enables piezoelectric and nonlinear optical properties absent in ZnTiO₃.
Recent advances highlight TiZnO₃’s potential in:
This article focuses on synthesizing structure-property relationships and application-driven research, excluding pharmacological or toxicological considerations.
Titanium zinc oxide (TiZnO₃) crystallizes in the trigonal R-3 space group, adopting the ilmenite structure type [18] [27]. The three-dimensional structure features distorted octahedral coordination environments for both cation species. Titanium(IV) ions are bonded to six equivalent oxygen atoms, forming TiO₆ octahedra that share corners with nine equivalent zinc-oxygen octahedra, edges with three equivalent titanium-oxygen octahedra, and face-sharing arrangements with one zinc-oxygen octahedron [18] [27]. The corner-sharing octahedral arrangements exhibit tilt angles ranging from 45 to 61 degrees [18] [27].
The titanium-oxygen bond lengths within the octahedral coordination environment display significant anisotropy, with three shorter bonds measuring 1.89 Ångström and three longer bonds extending to 2.11 Ångström [18] [27]. Similarly, zinc(II) ions occupy distorted octahedral sites with six equivalent oxygen neighbors, exhibiting bond lengths of 2.05 Ångström for the shorter bonds and 2.26 Ångström for the longer bonds [18] [27]. The oxygen atoms in the structure are coordinated to two equivalent titanium and two equivalent zinc atoms, forming a mixture of distorted edge-sharing and corner-sharing oxygen-titanium-zinc tetrahedral arrangements [18] [27].
Phase stability analysis of titanium zinc oxide within the ternary zinc-titanium-oxygen system reveals complex thermodynamic relationships [9]. Computational investigations using formation energy-based approaches demonstrate that titanium zinc oxide exhibits marginal thermodynamic stability at absolute zero temperature conditions [9]. The compound falls within the category of weakly stable phases, with formation enthalpies close to the computational accuracy limits of approximately 50 millielectron volts per atom [9].
Convex hull analysis positioning titanium zinc oxide within the broader ternary phase space indicates competition with binary oxide phases, particularly zinc oxide and titanium dioxide [9]. The distance from the convex hull provides quantitative measures of thermodynamic stability, with values approaching the theoretical uncertainty bounds [9]. This marginal stability suggests that finite temperature effects, including configurational and vibrational entropy contributions, play crucial roles in stabilizing the compound under experimental synthesis conditions [9].
Density functional theory calculations for titanium zinc oxide employ generalized gradient approximation functionals to describe exchange-correlation effects [19] [20]. The computational methodology typically utilizes plane-wave basis sets with pseudopotential descriptions of core electrons [18]. Energy cutoff values of 520 electron volts are commonly applied for achieving convergence in total energy calculations [18].
Pseudopotential selection for titanium zinc oxide calculations involves titanium projector-augmented wave potentials with valence electron configurations, zinc potentials accounting for the filled d-shell characteristics, and oxygen potentials describing the p-orbital contributions [18]. Self-consistency criteria require energy convergence tolerances of 10⁻⁵ electron volts to ensure accurate electronic structure descriptions [4].
Brillouin zone sampling strategies employ k-point meshes optimized for the trigonal crystal symmetry [18]. Integration methods utilizing tetrahedron approaches with appropriately dense k-point grids ensure accurate charge density determination during self-consistency iterations [4]. Relativistic effects are incorporated through scalar relativistic approximations, accounting for the influence of heavy cation species on electronic properties [4].
Exchange-correlation functional selection significantly impacts the accuracy of computed properties for titanium zinc oxide [24]. Generalized gradient approximation functionals provide reasonable descriptions of structural parameters and relative phase stabilities, though band gap predictions typically underestimate experimental values due to the well-known limitations of density functional theory for excited state properties [24]. Hybrid functional approaches incorporating exact exchange contributions offer improved electronic structure descriptions at increased computational cost [24].
Electronic band structure calculations for titanium zinc oxide reveal semiconducting behavior with indirect band gap characteristics [20] [21]. The valence band maximum and conduction band minimum occur at different points within the Brillouin zone, consistent with the complex crystal structure and mixed cation coordination environments [21]. Computed band gap values typically fall in the range of 2-4 electron volts, depending on the specific computational methodology employed [24] [26].
Density of states analysis provides detailed insights into the electronic structure origins within titanium zinc oxide [20] [4]. The valence band region exhibits dominant contributions from oxygen 2p orbitals, with significant hybridization with titanium 3d and zinc 3d states [4]. The conduction band minimum primarily consists of titanium 3d states, reflecting the empty d-orbital character of titanium(IV) ions [4]. Zinc 3d states, corresponding to the filled d¹⁰ configuration, contribute to deeper valence band regions [4].
Projected density of states calculations reveal the relative contributions of different atomic orbitals to the electronic structure [4]. Titanium d-orbital contributions span both valence and conduction band regions, with crystal field splitting effects evident in the octahedral coordination environment [4]. Oxygen p-orbital states dominate the valence band maximum, consistent with the ionic-covalent bonding character within the oxide framework [4].
The electronic structure calculations indicate the presence of multiple band edges and complex density of states features arising from the multi-component nature of the titanium zinc oxide system [21]. These calculations provide essential foundations for understanding optical properties, carrier transport characteristics, and potential applications in electronic and optoelectronic devices [21].
Defect modeling in titanium zinc oxide employs supercell approaches to investigate point defect formation energies and electronic properties [9] [32]. Common intrinsic defects include cation vacancies, oxygen vacancies, and antisite defects involving titanium-zinc substitution [9]. Formation energy calculations as functions of chemical potential provide insights into defect concentrations under different synthesis and processing conditions [32].
Oxygen vacancy formation represents a particularly important defect type in titanium zinc oxide, influencing electronic conductivity and optical properties [9]. The calculated formation energies for oxygen vacancies depend strongly on the local coordination environment and charge state [9]. These defects typically introduce electronic states within the band gap region, affecting the semiconducting properties of the material [9].
Cation disorder modeling investigates the energetics of titanium-zinc antisite defect formation [34]. The calculated energies for interchanging titanium and zinc atoms can be as small as 0.01 electron volts per atom, depending on the specific defect concentration and local structural configuration [34]. This low formation energy suggests significant cation disorder under typical synthesis conditions, potentially explaining observed deviations from ideal stoichiometric behavior [34].
Metastability analysis examines the kinetic barriers and thermodynamic driving forces for phase transformations within titanium zinc oxide [9]. The proximity to competing phases on the convex hull indicates low energy barriers for decomposition reactions [9]. Metastable phase retention depends on synthesis kinetics, processing temperatures, and quenching rates from high-temperature formation conditions [9].
Disorder-induced property modifications include band gap reduction from ideal crystalline values [34]. Computational modeling indicates that cation disorder introduces additional electronic states and reduces the effective band gap compared to perfectly ordered structures [34]. These effects have practical implications for potential photoelectrochemical and optoelectronic applications [34].
Ferroelectric property calculations for titanium zinc oxide require analysis of structural instabilities and polar distortions within the crystal lattice [10] [28]. The centrosymmetric R-3 space group of the equilibrium structure typically precludes ferroelectric behavior in the ground state configuration [10]. However, computational investigations of related zinc titanate systems provide insights into potential ferroelectric phases under modified conditions [10].
Piezoelectric tensor calculations employ density functional perturbation theory methods to determine electromechanical coupling coefficients [10] [31]. The crystal symmetry constraints of the trigonal structure limit the number of independent piezoelectric tensor components [10]. Computed values depend critically on the accuracy of structural parameters and electronic structure descriptions [31].
Nonlinear optical property evaluation focuses on second-order susceptibility calculations for potential applications in frequency conversion processes [10] [11]. The inversion symmetry of the equilibrium titanium zinc oxide structure restricts second-order nonlinear optical effects [10]. However, symmetry-breaking perturbations such as applied fields or structural distortions can activate nonlinear optical responses [11].
Comparative analysis with related ferroelectric titanate systems provides benchmarks for property predictions [28] [29]. Compounds such as bismuth potassium titanate and lead zirconate titanate exhibit substantial ferroelectric polarizations and piezoelectric responses [28] [29]. These comparisons guide expectations for property magnitudes in hypothetical ferroelectric phases of titanium zinc oxide [29].
Electronic structure contributions to nonlinear optical properties arise from virtual transitions between valence and conduction band states [11]. The band gap magnitude and density of states characteristics directly influence the magnitude and spectral dependence of nonlinear optical susceptibilities [11]. Optimization of these properties requires careful consideration of electronic structure engineering through compositional or structural modifications [11].
Charge transfer analysis in titanium zinc oxide employs computational methods to investigate electronic redistribution between titanium, zinc, and oxygen atomic sites [12] [24]. Bader charge analysis and similar partitioning schemes provide quantitative measures of ionic character within the chemical bonding framework [24]. The calculations reveal mixed ionic-covalent bonding characteristics with significant charge transfer from cations to oxygen atoms [24].
Carrier dynamics modeling utilizes time-dependent density functional theory approaches to investigate excited state evolution and relaxation processes [12]. Photoexcitation generates electron-hole pairs that undergo subsequent thermalization and recombination processes [12]. The complex electronic structure of titanium zinc oxide provides multiple pathways for carrier relaxation and trapping [12].
Interfacial charge transfer processes represent critical considerations for potential applications in photoelectrochemical and photocatalytic systems [12] [24]. The band alignment characteristics relative to water redox potentials and common electrolyte species determine charge transfer driving forces [12]. Surface state formation and band bending effects significantly influence interfacial charge transfer kinetics [12].
Computational evaluation of carrier mobility employs electron-phonon coupling calculations to determine scattering rates and transport properties [12]. The mixed cation composition and complex crystal structure introduce multiple scattering mechanisms that limit carrier mobility [12]. These calculations provide essential input parameters for device modeling and performance optimization [12].
Defect-mediated charge transfer processes involve electronic transitions through gap states introduced by point defects and extended defects [12]. Oxygen vacancies and cation disorder create electronic states that can serve as recombination centers or stepping stones for charge transport [12]. The competition between beneficial and detrimental defect effects requires careful optimization of synthesis and processing conditions [12].
Machine learning applications in titanium zinc oxide research leverage computational databases and high-throughput screening methodologies [36] [38] [39]. Data mining approaches extract structural and chemical patterns from experimental and computational databases to identify potential new phases and compositions [36] [39]. These methods accelerate materials discovery by reducing the computational cost of exhaustive phase space exploration [38].
Crystal structure prediction algorithms employ machine learning models trained on databases of known inorganic compounds [36] [39]. The learned patterns enable prediction of likely crystal structures for unexplored compositions within the zinc-titanium-oxygen system [36]. Support vector machines, neural networks, and ensemble methods provide complementary approaches for structure prediction tasks [13] [14].
High-throughput computational screening utilizes automated workflows to evaluate large numbers of candidate compositions and structures [38] [39]. Machine learning models guide the selection of promising candidates for detailed density functional theory investigations [38]. This hierarchical approach balances computational efficiency with accuracy requirements for reliable property predictions [38].
Property prediction models employ regression and classification algorithms to estimate materials properties based on structural and compositional descriptors [38] [39]. Electronic structure features, geometric parameters, and chemical bonding characteristics serve as input variables for predicting band gaps, formation energies, and stability metrics [38]. Cross-validation procedures ensure model reliability and transferability to unexplored chemical spaces [38].
Data-driven materials discovery pipelines integrate machine learning prediction with experimental validation workflows [38] [39]. Predicted candidates undergo computational verification through density functional theory calculations, followed by targeted synthesis attempts for the most promising compositions [39]. This closed-loop approach accelerates the discovery timeline for novel titanium zinc oxide phases and related materials [38].
ML Method | Application | Accuracy | Training Data Size |
---|---|---|---|
XGBoost | Property Prediction | 85-90% | 7,798 compounds |
Neural Networks | Structure Prediction | 75-85% | 10,000+ structures |
Support Vector Machines | Phase Classification | 80-88% | 5,000+ phases |
Ensemble Methods | Stability Prediction | 88-92% | 15,000+ compounds |